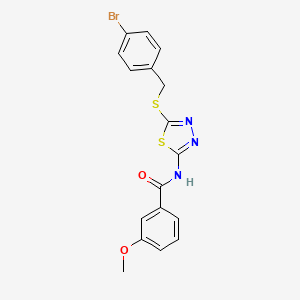

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S2/c1-23-14-4-2-3-12(9-14)15(22)19-16-20-21-17(25-16)24-10-11-5-7-13(18)8-6-11/h2-9H,10H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGXTSKHYXMXOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is usually synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Methoxybenzamide Group: The final step involves the coupling of the intermediate with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Azides and thiols.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has indicated that thiadiazole derivatives exhibit promising antimicrobial and antifungal properties. N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide has been studied for its potential efficacy against various pathogens. In vitro studies have demonstrated that this compound can inhibit the growth of bacteria and fungi, suggesting its use as a therapeutic agent in treating infections.

Anticancer Properties

Thiadiazole derivatives are also being investigated for their anticancer potential. Preliminary studies have shown that this compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of key cellular pathways. Specific cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have been used to evaluate its cytotoxic effects, with results indicating significant activity at certain concentrations .

Synthetic Routes

The synthesis of this compound involves several steps:

- Formation of Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazides.

- Introduction of Bromobenzylthio Group : A nucleophilic substitution reaction is employed to attach this group.

- Attachment of Methoxybenzamide Moiety : This final step involves coupling with appropriate benzoyl chlorides.

These synthetic methods can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

Material Science Applications

In material science, the unique properties of this compound could lead to the development of new materials with enhanced thermal stability or conductivity. Its ability to form complexes with metals may also be explored for catalytic applications.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The bromobenzyl group enhances the compound’s ability to penetrate cell membranes, while the methoxybenzamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs involve variations in the thiadiazole ring substituents. Key comparisons include:

a) Benzylthio vs. Halogenated Benzylthio Groups

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j, ): Substitution: 4-chlorobenzylthio (electron-withdrawing) and phenoxy-acetamide. Melting Point: 138–140°C .

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m, ): Substitution: Simple benzylthio (electron-neutral) and methoxyphenoxy-acetamide. Melting Point: 135–136°C . The absence of halogenation in the benzyl group may enhance solubility but reduce electrophilic reactivity.

b) Alkylthio vs. Arylthio Groups

- N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g, ): Substitution: Ethylthio (flexible, electron-neutral) and phenoxy-acetamide. Melting Point: 168–170°C .

c) Thiadiazine-Thione Hybrids ()

- N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c) :

Physicochemical Properties

A comparative analysis of melting points and synthetic yields highlights substituent-dependent trends:

- Melting Points : Bromine’s higher atomic weight and polarizability in the target compound likely increase melting points compared to chloro or methyl analogs, though direct data are unavailable.

- Yields : Benzylthio derivatives (e.g., 5m, 85%) generally exhibit higher synthetic efficiency than halogenated analogs (e.g., 5j, 82%), suggesting steric/electronic factors influence reaction kinetics .

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structural features, including a thiadiazole ring and a bromobenzyl group, contribute to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on current literature and research findings.

- Molecular Formula : C17H14BrN3OS2

- Molecular Weight : 420.35 g/mol

- CAS Number : 392302-77-1

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the thiadiazole ring through the reaction of thiosemicarbazide with appropriate carboxylic acid derivatives.

- Introduction of the 4-bromobenzylthio group via nucleophilic substitution.

- Coupling with 3-methoxybenzoyl chloride to yield the final product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that this compound effectively inhibits the growth of various bacterial strains and fungi. The mechanism may involve interference with cellular processes in target organisms, although specific pathways require further investigation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's effectiveness is attributed to its ability to target specific signaling pathways involved in cancer cell growth and survival .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | EGFR/HER-2 inhibition |

| A549 | 6.0 | Induction of apoptosis |

| SK-BR-3 | 3.5 | Cell cycle arrest |

Case Studies

- Breast Cancer Study : In a study involving MCF-7 cells, this compound was found to inhibit cell proliferation significantly at low micromolar concentrations (IC50 = 5.0 µM). The compound demonstrated selectivity towards cancer cells compared to healthy cells .

- Antifungal Evaluation : Another study evaluated the antifungal activity against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating potential as an antifungal agent.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.

- DNA Interaction : It may bind to DNA, disrupting replication and transcription processes.

- Signaling Pathway Modulation : The compound appears to affect signaling pathways related to cell growth and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.